molecular formula C16H23N3O2 B2476988 N-phenyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2310102-23-7

N-phenyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2476988
M. Wt: 289.379
InChI Key: OBCUZZYQZFNAAY-UHFFFAOYSA-N
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Description

N-phenyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, also known as TFP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TFP is a diazepane derivative that has been shown to have significant effects on the central nervous system, making it a promising candidate for research in the fields of neuroscience and pharmacology.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Convenient Method for Labeling : A study describes a convenient method for the 14C-labeling of related compounds, which could be applicable for tracking the distribution and metabolism of "N-phenyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide" in research settings (Saemian & Shirvani, 2012).

  • Homoenolate Dianions via Tin/Lithium Exchange : Another research area involves the production of homoeneolate dianions from secondary amides, a method that could potentially be adapted for modifications or derivatizations of the target compound (Goswami & Corcoran, 1982).

Potential Applications in Pharmaceuticals

  • Anticancer Agents : Research on novel homopiperazine derivatives as anticancer agents provides insights into the structural activity relationships that could inform the development of "N-phenyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide" derivatives for therapeutic use (Teimoori et al., 2011).

  • Synthesis of Diazepane Derivatives : A novel one-pot pseudo-five-component synthesis approach for 1,4-diazepine-5-carboxamide derivatives could be relevant for synthesizing or modifying "N-phenyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide" (Shaabani et al., 2008).

properties

IUPAC Name

4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h1-3,5-6,15H,4,7-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUZZYQZFNAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(oxolan-3-yl)-N-phenyl-1,4-diazepane-1-carboxamide

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